Fmoc-L-3-Trifluoromethylphenylalanine
Overview
Description
Fmoc-L-3-Trifluoromethylphenylalanine is a modified amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-3-trifluoromethylphenylalanine. This compound is a white crystalline powder, soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and ether, but insoluble in water . It is primarily used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Fmoc-L-3-Trifluoromethylphenylalanine is a modified amino acid that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and biological activity
Pharmacokinetics
43 g/mol , which may influence its bioavailability.
Action Environment
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of Fmoc-L-3-Trifluoromethylphenylalanine are not fully understood yet. It is known that it plays a role in solid phase synthesis, for the synthesis of peptides and proteins
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that it is a white crystalline powder, soluble in organic solvents such as dichloromethane, dimethyl sulfoxide and ether, insoluble in water .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models are not well-documented. It is known that it is not to be used for therapeutic purposes and cannot be sold to patients .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that it is involved in the synthesis of peptides and proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that it is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide and ether, insoluble in water .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is known that it is involved in the synthesis of peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-L-3-Trifluoromethylphenylalanine typically involves the reaction of L-3-trifluoromethylphenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction proceeds as follows:
Reaction: L-3-trifluoromethylphenylalanine is reacted with Fmoc-Cl in the presence of a base such as sodium bicarbonate or triethylamine.
Purification: The product is then purified by crystallization or column chromatography to obtain high-purity this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated synthesis equipment and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-3-Trifluoromethylphenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative of this compound.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-3-Trifluoromethylphenylalanine is used as a building block in the synthesis of peptides and proteins. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. The trifluoromethyl group can enhance the stability and binding affinity of peptides to their targets.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Modified peptides containing this compound can exhibit improved pharmacokinetic properties and increased resistance to enzymatic degradation.
Industry
Industrially, this compound is used in the production of peptide-based drugs and biomaterials. Its unique chemical properties make it valuable in the development of novel therapeutic agents and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-trifluoromethylphenylalanine: Similar in structure but with the trifluoromethyl group at the 4-position instead of the 3-position.
Fmoc-3-fluorophenylalanine: Contains a fluorine atom instead of a trifluoromethyl group.
Fmoc-4-fluorophenylalanine: Similar to Fmoc-3-fluorophenylalanine but with the fluorine atom at the 4-position.
Uniqueness
Fmoc-L-3-Trifluoromethylphenylalanine is unique due to the presence of the trifluoromethyl group at the 3-position, which can significantly influence the chemical and biological properties of the peptides it is incorporated into. This modification can enhance the stability, binding affinity, and overall performance of the resulting peptides in various applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRBDCOLBEYRZ-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942734 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-27-8 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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